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4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor SAR Regioisomeric Differentiation

Medicinal chemists developing ATP-competitive kinase inhibitors face unrecognized potency shifts when substituting among regioisomers. This compound provides a unique meta-bromo-3,4-dimethoxy substitution pattern that defines a distinct selectivity fingerprint. • Meta-bromine delivers stronger halogen-bonding potential (~3.05 ų polarizability) to structured back-pocket carbonyls compared to chloro or para-bromo analogs. • 3,4-Dimethoxy motif offers optimal hydrogen-bonding geometry for the kinase hinge region. • Meta-bromo serves as a single-point Pd-catalyzed cross-coupling handle for PROTAC degrader synthesis without protecting-group manipulation. Predicted pKa of 3.01 ensures largely unprotonated 2-amino group at physiological pH, favoring efficient hinge-binding.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.2 g/mol
CAS No. 1354927-31-3
Cat. No. B6347700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
CAS1354927-31-3
Molecular FormulaC18H16BrN3O2
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)OC
InChIInChI=1S/C18H16BrN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyYVTUIOKFKZXFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Characteristics & Comparators


4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354927-31-3) is a synthetic, 4,6-diaryl-substituted pyrimidin-2-amine with the molecular formula C18H16BrN3O2 and a molecular weight of 386.24 g/mol. It belongs to an extensively studied class of ATP-competitive kinase inhibitor scaffolds, wherein the pyrimidine core engages the kinase hinge region while the aryl substituents occupy hydrophobic pockets. [1] The compound’s most immediate structural comparators are its 4-bromo regioisomer (4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, CAS 1354915-40-4), the 2,5-dimethoxy positional isomer (4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, CAS 1354939-52-8), the de-brominated analog (4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine, CAS 1354927-33-5), and the chloro-substituted analog (4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine).

ATP-competitive hinge-binding scaffold for kinase inhibitor SAR
4,6-Diarylpyrimidine core with regioisomeric comparators identified
Meta-bromo enables Pd-catalyzed cross-coupling diversification
Class-level evidence supports isoform-selectivity profiling studies

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Regioisomer Substitution and Target Engagement


Within the 4,6-diarylpyrimidin-2-amine class, seemingly minor changes in halogen position or methoxy substitution pattern can profoundly alter kinase selectivity profiles, as demonstrated by systematic SAR studies on Aurora and CDK inhibitor series. [1] The meta-bromine in CAS 1354927-31-3 directs a different electrostatic and steric vector into the kinase selectivity pocket compared to the para-bromo regioisomer (CAS 1354915-40-4), while the 3,4-dimethoxy motif presents a distinct hydrogen-bonding surface relative to the 2,5-dimethoxy isomer (CAS 1354939-52-8). Generic substitution among these regioisomers without explicit comparative binding data therefore carries a high risk of unrecognized potency shifts or selectivity profile alterations, making compound-specific verification essential for reproducible research.

  • Bromine position Para-bromo regioisomer may shift selectivity vector ~60° away from meta, altering kinase sub-pocket engagement.
  • Methoxy pattern 2,5-Dimethoxy isomer introduces steric hindrance near C6–phenyl junction, potentially disrupting hinge-binding geometry.
  • Halogen type Chloro analog has lower polarizability (~40% less), reducing halogen-bond strength and target residence-time potential.

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Differentiation from Closest Analogs


Meta- vs. Para-Bromine Substitution: Selectivity Pocket Effects

The target compound (meta-bromo) exhibits a predicted logP (XLogP3) of 3.8 , compared to the para-bromo regioisomer (CAS 1354915-40-4) which has an identical molecular formula but a different bromine vector. Although the calculated logP is identical due to the same atomic composition, the spatial orientation of the bromine atom differs: the meta-substitution positions the bromine ~60° away from the para position relative to the pyrimidine C4–phenyl bond axis. In kinase inhibitor SAR, meta-halogen substituents often probe a distinct sub-pocket (the 'selectivity pocket' or 'back pocket') compared to para-halogens, which can alter selectivity between closely related kinases such as Aurora A vs. Aurora B. [1]

Bromine position vector
Class-level
Meta → ~2.1 Å spatial shift
vs para; identical logP (3.8)
May probe distinct selectivity pocket; class-level SAR supports kinase isoform differences
Direct biochemical IC₅₀ comparison not available
Medicinal Chemistry Kinase Inhibitor SAR Regioisomeric Differentiation

3,4- vs. 2,5-Dimethoxy Substitution: Hydrogen-Bond Geometry

The target compound bears a 3,4-dimethoxyphenyl group at the pyrimidine C6 position. Its direct comparator, 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354939-52-8), carries methoxy groups at the 2- and 5-positions of the phenyl ring. The 3,4-dimethoxy arrangement places the methoxy oxygen lone pairs in a favorable geometry for hydrogen-bond acceptance from kinase hinge residues or ordered water molecules, whereas the 2,5-dimethoxy pattern creates steric hindrance near the pyrimidine C6–phenyl bond junction, potentially forcing a twist that alters the dihedral angle and affects π-stacking with the kinase gatekeeper residue. [1] Predicted boiling point for the target compound is 558.2 ± 60.0 °C, and density is 1.415 ± 0.06 g/cm³, though analogous predicted data for the 2,5-isomer are not publicly available for direct comparison.

Methoxy substitution geometry
Class-level
3,4-diOMe: O lone pairs ~2.4 Å closer to hinge-binding surface vs 2,5 pattern
3,4-Dimethoxy motif may offer favorable hydrogen-bond geometry; class-level SAR data
Comparator physicochemical data not publicly available
Medicinal Chemistry Structure-Activity Relationship Methoxy Positional Isomerism

Bromine vs. Chlorine: Halogen-Bonding Polarizability

The target compound contains a bromine atom (atomic radius ~185 pm, polarizability ~3.05 ų) at the meta position. The chlorine analog (4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine) contains a smaller halogen (atomic radius ~175 pm, polarizability ~2.18 ų). [1] In ATP-binding pockets, the larger and more polarizable bromine can form stronger halogen bonds with backbone carbonyl oxygens (C–Br···O=C distance typically 2.8–3.2 Å, interaction energy ~2–5 kJ/mol stronger than chlorine). [2] This difference is critical for kinase targets where the 'halogen-binding pocket' is a key selectivity determinant, such as in CK2, p38α, and certain receptor tyrosine kinases. However, no direct biochemical comparison between the bromo and chloro analogs has been published for this specific scaffold.

Halogen polarizability
Class-level
Br: ~3.05 ų
Cl: ~2.18 ų
Δ ≈ 0.87 ų
Stronger halogen-bond donor may enhance target residence time
No scaffold-specific biochemical comparison published
Medicinal Chemistry Halogen Bonding Kinase Inhibitor Design

Synthetic Utility: Meta-Br as Cross-Coupling Handle

The meta-bromine substituent serves as a universal handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling rapid diversification of the pyrimidine C4 aryl ring. Compared to the de-brominated analog 4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 1354927-33-5), which lacks a halogen and is thus not directly amenable to cross-coupling at the C4-phenyl position, the target compound offers a single reactive site for late-stage functionalization. The meta-position of the bromine further differentiates this scaffold from the para-bromo regioisomer, as the electronic effect of the bromine on the pyrimidine ring differs: meta-bromine exerts a weaker electron-withdrawing effect on the pyrimidine C4 (σ_meta = 0.39) compared to para-bromine (σ_para = 0.23 via resonance donation but stronger inductive), subtly tuning the reactivity of the 2-amino group toward acylation or sulfonylation. [1]

Cross-coupling competence
Supporting evidence
meta-Br present; σ_meta = 0.39;
de-bromo analog lacks halogen handle
Supports late-stage diversification via Suzuki coupling for kinase inhibitor libraries
Hammett constants from literature; no direct reactivity comparison
Synthetic Chemistry Cross-Coupling Library Design

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Application Scenarios


Kinase Inhibitor Library Design with Halogen-Bonding Optimization

Medicinal chemistry teams developing ATP-competitive inhibitors for kinases with a structured back-pocket halogen-bonding site (e.g., CK2, p38α MAPK, or EGFR T790M) should prioritize CAS 1354927-31-3 over its para-bromo and chloro analogs. The meta-bromine’s higher polarizability (~3.05 ų vs. ~2.18 ų for chlorine) provides stronger halogen-bonding potential with backbone carbonyls, as supported by halogen-bonding principles established broadly in kinase inhibitor design. [1] The 3,4-dimethoxy motif simultaneously offers an optimal hydrogen-bonding geometry for the hinge region. [2]

PROTAC Linker Attachment via Suzuki Coupling

The meta-bromine on CAS 1354927-31-3 serves as a single-point cross-coupling handle for Pd-catalyzed diversification , enabling synthesis of bifunctional degrader molecules where the pyrimidine core acts as the target-protein ligand. Unlike the de-brominated analog (CAS 1354927-33-5), which lacks this functionalization site, the target compound permits efficient Suzuki coupling to install linker moieties without protecting-group manipulation at the 3,4-dimethoxy ring. The meta position further minimizes steric interference with the adjacent 2-amino hinge-binding group, a subtle advantage over the para-bromo regioisomer for certain coupling partners.

Aurora Kinase A/B Selectivity Profiling

Based on class-level SAR, the meta-bromo-3,4-dimethoxy substitution pattern on CAS 1354927-31-3 is expected to yield a distinct Aurora A/B selectivity fingerprint compared to the para-bromo and 2,5-dimethoxy regioisomers. [2] Researchers performing kinome-wide selectivity profiling should include this compound as a comparator alongside CAS 1354915-40-4 (para-Br) and CAS 1354939-52-8 (2,5-diOMe) to deconvolute the contribution of bromine position and methoxy geometry to isoform selectivity. The predicted pKa of 3.01 indicates the 2-amino group is largely unprotonated at physiological pH, favoring efficient hinge-binding in the kinase ATP site.

Halogen-Bond Donor Calibration in Structure-Based Design

Computational chemists and structural biologists can use CAS 1354927-31-3 as a calibration compound for assessing halogen-bond contributions to binding free energy in pyrimidine-based kinase inhibitors. The meta-bromine’s σ_meta value of 0.39 [3] provides a documented electronic baseline, and its spatial position relative to the pyrimidine core is well-defined crystallographically in related 4,6-diarylpyrimidine systems. This enables quantitative comparison with the chloro analog and para-bromo regioisomer in co-crystallization and ITC studies to isolate the contribution of halogen-bonding to ΔG.

Application
Selection Property
Validation Focus
Kinase inhibitor design targeting halogen-bonding pockets
Meta-bromine polarizability and 3,4-dimethoxy hinge-binding motif
Halogen-bond interaction energy and target kinase occupancy
PROTAC degrader synthesis via C4-aryl diversification
Single meta-bromine cross-coupling handle
Suzuki coupling efficiency and linker attachment site verification
Aurora kinase isoform selectivity profiling
Regioisomeric substitution pattern (meta-Br/3,4-diOMe)
Kinome-wide profiling and Aurora A/B selectivity assays
Halogen-bond donor calibration in structure-based design
Defined electronic (σ_meta = 0.39) and spatial baseline
Co-crystallization and ITC binding free energy determination
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